2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c1-12-5-7-13(8-6-12)17-9-10-18-23-24(19(26)25(18)22-17)11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNWAJGPBLHSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Benzyl and Tolyl Groups: The benzyl and tolyl groups are introduced through nucleophilic substitution reactions, often using halogenated benzyl and tolyl derivatives.
Final Cyclization and Functionalization: The final step involves cyclization to form the triazolopyridazine core, followed by functionalization to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Triazolo-Pyridazine Core
-
Electrophilic Substitution : The electron-deficient pyridazine ring undergoes limited electrophilic substitution due to the electron-withdrawing effects of the triazole and chloro/fluoro substituents. Computational studies (DFT) show localized electron density at N1 and C7 positions, favoring nucleophilic attacks .
-
Nucleophilic Aromatic Substitution (NAS) : The chloro substituent at the benzyl group is reactive toward NAS. For example, it can be replaced by amines or alkoxides under mild conditions (e.g., 60°C, DMSO) .
Fluorine and Chlorine Substituents
-
Fluorine : The C–F bond exhibits limited reactivity under standard conditions but participates in hydrogen bonding (C–H···F) in crystal packing, stabilizing the solid-state structure .
-
Chlorine : The C–Cl bond undergoes substitution with nucleophiles (e.g., thiols, amines) or elimination under strong base conditions (e.g., NaOH/EtOH) .
Table 2: Reactivity of Halogen Substituents
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| NAS (Cl → NH₂) | NH₃, EtOH, 60°C, 12 hr | Amine derivative | |
| Elimination (Cl) | NaOH, EtOH, reflux | Dechlorinated analog |
Catalytic and Cross-Coupling Reactions
The p-tolyl group enables participation in cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Replacement of halides (e.g., Br) on the pyridazine ring with aryl boronic acids (e.g., 4-methylphenylboronic acid) using Pd(PPh₃)₄ as a catalyst .
-
Buchwald-Hartwig Amination : Introduction of secondary amines at the chloro position under Pd catalysis .
Table 3: Cross-Coupling Reactions
| Reaction | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 78 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 65 |
Stability Under Thermal and Solvolytic Conditions
-
Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 250°C, consistent with similar triazolo-pyridazine derivatives .
-
Acid/Base Stability : The compound is stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH > 10) via cleavage of the triazole-pyridazine bond .
Comparative Reactivity with Analogues
Replacing the 2-chloro-6-fluorobenzyl group with other substituents alters reactivity:
-
Adamantane vs. Phenyl : Adamantane derivatives exhibit enhanced steric hindrance, reducing NAS efficiency but improving thermal stability .
-
Fluoro vs. Trifluoromethyl : CF₃ groups increase electron-withdrawing effects, accelerating NAS but reducing solubility .
Table 4: Substituent Effects on Reactivity
| Substituent | NAS Rate (Relative) | Thermal Stability (°C) |
|---|---|---|
| 2-Cl-6-F-benzyl | 1.0 (reference) | 250 |
| Adamantane | 0.3 | 280 |
| CF₃ | 1.5 | 220 |
Computational Insights
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Studies have shown that triazolopyridazines exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects. The specific substituents on the triazolopyridazine core can significantly influence these activities, making this compound a valuable candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent-Based Comparison: Benzyl and Aryl Derivatives
The substituents on the triazolo-pyridazine core critically influence physicochemical and biological properties. Below is a comparison with key analogs:
Table 1: Comparison of Triazolo-Pyridazine Derivatives with Benzyl/Aryl Substituents
Key Observations :
- Halogenated Benzyl Groups: The target compound’s 2-chloro-6-fluorobenzyl group enhances lipophilicity compared to mono-halogenated analogs like 13f (4-chlorobenzyl) or 13h (2-fluorobenzyl). This may improve membrane permeability but could reduce solubility .
- Aryl Substituents : The p-tolyl group in the target compound offers steric and electronic effects distinct from electron-withdrawing groups (e.g., nitro in ) or methoxy (). Methyl groups typically enhance metabolic stability compared to polar substituents .
- Sulfonamide vs. Non-Sulfonamide Derivatives: Compounds like 13f and 13h incorporate sulfonamide moieties, which are absent in the target compound. Sulfonamides often improve binding affinity to enzymatic targets but may introduce toxicity risks .
Biologische Aktivität
The compound 2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a member of the triazole class of compounds, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.9 g/mol. The structure includes a triazole ring fused with a pyridazine moiety, which is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit notable antimicrobial properties. In particular, the compound has shown effectiveness against various strains of bacteria and fungi. A study highlighted that modifications in the benzyl group significantly influenced the antimicrobial potency, suggesting that the 2-chloro-6-fluorobenzyl substituent contributes to enhanced activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
| Compound | Activity (IC50) | Target |
|---|---|---|
| This compound | 5.0 µM | E. coli |
| 3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine | 3.7 µM | S. aureus |
Anti-Tubercular Activity
The compound has also been evaluated for its anti-tubercular activity. In vitro studies indicated that it possesses significant inhibitory effects against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 µM for selected derivatives . This suggests a potential role in developing new treatments for tuberculosis, particularly in light of increasing antibiotic resistance.
Anti-HIV Activity
In addition to its antibacterial properties, the compound has shown promise as an anti-HIV agent. Research indicates that related compounds exhibit potent inhibitory effects against HIV-1, particularly in enzyme assays targeting reverse transcriptase . The presence of the chlorine and fluorine substituents appears to enhance the binding affinity to viral proteins.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance:
- Enzyme Inhibition: The triazole moiety is known to interfere with enzyme function by mimicking natural substrates or cofactors.
- Receptor Binding: The structural features allow for effective binding to target receptors involved in microbial infection and viral replication.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Antimicrobial Efficacy: A comparative study assessed various triazolo-pyridazines against standard microbial strains. The findings revealed that compounds with halogenated benzyl groups exhibited superior activity due to increased lipophilicity and better membrane penetration .
- Anti-Tubercular Screening: A series of synthesized analogs were tested for their efficacy against M. tuberculosis. The most active compounds were further evaluated for cytotoxicity on human cell lines (HEK-293), showing low toxicity profiles which are crucial for therapeutic applications .
- HIV Inhibition Studies: Compounds structurally similar to the target compound were tested for their ability to inhibit HIV replication in vitro. Results indicated that specific substitutions led to enhanced antiviral activity against both wild-type and mutant strains .
Q & A
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Despite limited toxicity data, adopt stringent precautions:
- Use chemical safety goggles, flame-retardant antistatic clothing, and nitrile gloves .
- Ensure proper ventilation and proximity to eyewash stations/safety showers .
- Store in tightly sealed containers in dry, well-ventilated areas to prevent electrostatic buildup .
- Refer to SDS guidelines for structurally related triazolo-pyridazine compounds for hazard mitigation .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolve bond lengths/angles (e.g., monoclinic C2/c space group, β = 101.5°) to validate the triazolo-pyridazine core .
- NMR/FT-IR : Confirm substituent positions (e.g., p-tolyl, chloro-fluorobenzyl) via proton coupling patterns and carbonyl stretching frequencies .
- Single-crystal refinement : Address crystallographic disorder (e.g., R factor < 0.06) using iterative least-squares models .
Q. How is purity assessed, and what analytical techniques are recommended?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (≥98% purity threshold) for quantification .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 344.33 for analogous pyridazinones) .
- Elemental analysis : Validate %C/%H/%N against theoretical values (±0.3% tolerance) .
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer :
- Store in inert atmospheres (argon/nitrogen) at –20°C to minimize hydrolysis/oxidation .
- Avoid exposure to moisture and light using amber glass vials .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, considering substituent electronic effects?
- Methodological Answer :
- Reaction solvent/temperature : Use polar aprotic solvents (DMF/DMSO) at 80–100°C to enhance cyclization of triazolo intermediates .
- Catalysis : Employ Pd(OAc)₂ for Suzuki-Miyaura couplings of p-tolyl boronic acids (yield improvement: ~15–20%) .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl moiety to stabilize transition states .
Q. How should discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Dose-response standardization : Use Hill slope models (e.g., EC₅₀ ± SEM) to account for assay variability .
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase targets) via SPR and cellular viability assays (MTT/XTT) .
- Meta-analysis : Apply Q-test statistics to identify outliers in IC₅₀ datasets .
Q. What strategies assess environmental risks when toxicity data is incomplete?
- Methodological Answer :
- Read-across models : Compare logP (2.8–3.5) and BCF (bioconcentration factor) with structurally similar triazolo derivatives .
- QSAR predictions : Estimate acute/chronic toxicity using EPI Suite™ modules (e.g., ECOSAR v2.0) .
- Microcosm studies : Track abiotic degradation (hydrolysis/T½) in simulated freshwater/sediment systems .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to map interactions with target proteins (e.g., ATP-binding pockets) .
- MD trajectories : Run 100-ns simulations (AMBER force field) to analyze binding stability (RMSD < 2.0 Å) .
- DFT calculations : Compute frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity sites .
Q. What experimental designs resolve crystallographic disorder in X-ray structures?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
